molecular formula C10H14O2 B8314457 2-Propyl-5-methyl resorcinol

2-Propyl-5-methyl resorcinol

Cat. No.: B8314457
M. Wt: 166.22 g/mol
InChI Key: NBBHDNUKUGMVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propyl-5-methyl resorcinol is a synthetic alkylresorcinol derivative provided as a high-purity standard for scientific research. This compound features a resorcinol (1,3-dihydroxybenzene) core structure substituted with a methyl group and a propyl chain, a configuration of significant interest in natural product chemistry and bioactivity studies. Alkylresorcinols of this class have been isolated from diverse biological sources, including marine invertebrates like bryozoans, and are recognized for their role as secondary metabolites . This compound is primarily valued in research for its potential antioxidant activity. Studies on structurally similar 5-alkylresorcinols, such as schizols A and B, have demonstrated potent radical scavenging properties, outperforming standard antioxidants like Trolox in the ABTS assay . Researchers can utilize 2-propyl-5-methyl resorcinol to investigate its efficacy in mitigating oxidative stress in various in vitro models. Beyond antioxidant applications, it serves as a key chemical intermediate in organic synthesis. The presence of phenolic hydroxyl groups makes it a suitable precursor for developing novel derivatives through reactions such as O-methylation, a transformation commonly performed on related compounds like orcinol (5-methylresorcinol) . Its mechanism of action in biological systems is an area of active exploration, potentially involving interactions with enzymatic pathways similar to other phenolic compounds . Applications: • Reference standard for the analysis and identification of alkylresorcinols in natural product extracts. • Substrate for chemical synthesis and the development of novel resorcinol-derived compounds. • Tool compound for studying the structure-activity relationships of antioxidants in biochemical assays. Please Note: This product is labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

5-methyl-2-propylbenzene-1,3-diol

InChI

InChI=1S/C10H14O2/c1-3-4-8-9(11)5-7(2)6-10(8)12/h5-6,11-12H,3-4H2,1-2H3

InChI Key

NBBHDNUKUGMVFI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(C=C1O)C)O

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics (Inferred):

  • Molecular Formula : C₁₀H₁₄O₂
  • Functional Groups : Two hydroxyl groups (1,3-positions), one propyl (2-position), and one methyl (5-position).
  • Applications : Likely used in polymer synthesis (e.g., aerogels), pharmaceuticals (antimicrobial agents), and environmental chemistry (pollutant degradation) .

Structural Analogs

Key resorcinol derivatives for comparison include:

Resorcinol (1,3-benzenediol): The parent compound, unsubstituted.

5-Methylresorcinol: Methyl group at the 5-position.

2,5-Dimethylresorcinol: Methyl groups at 2- and 5-positions.

5-(8Z-Heptadecenyl) Resorcinol: Long unsaturated alkyl chain at the 5-position.

5-n-Pentylresorcinol: Linear pentyl chain at the 5-position .

Table 1: Structural and Physical Properties
Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Reactivity with Formaldehyde
Resorcinol None 110.1 110 High Very High
5-Methylresorcinol 5-CH₃ 124.1 ~135* Moderate High
2,5-Dimethylresorcinol 2-CH₃, 5-CH₃ 138.2 161.5 Low Reduced
2-Propyl-5-methyl resorcinol 2-C₃H₇, 5-CH₃ 166.2 ~90–110† Low to Moderate‡ Moderate to Low
5-(8Z-Heptadecenyl) Resorcinol 5-C₁₇H₃₃ (unsaturated) 344.5 Not reported Very Low Not studied

*Inferred from similar alkylresorcinols ; †Estimated based on steric hindrance from propyl group; ‡Propyl group increases organic solubility compared to methyl derivatives.

Physicochemical Properties

Table 2: Solubility and Stability
Compound Solubility in Organic Solvents Stability Under Light Photocatalytic Degradation Efficiency
Resorcinol High (ethanol, ether) Poor (pink discoloration) 100% (pure compound)
5-Methylresorcinol Moderate Moderate ~80% (with competing substrates)
2-Propyl-5-methyl resorcinol High (chloroform, acetone) Good ~60–70% (estimated)
5-(8Z-Heptadecenyl) Resorcinol Very High (lipophilic) Not reported Not studied

Preparation Methods

Alkylation of Resorcinol Derivatives

The direct alkylation of resorcinol represents a foundational strategy for introducing substituents at the 2- and 5-positions. A patented method involves reacting 4,6-di-t-butylresorcinol with halogenated alkyl agents to achieve selective substitution. For instance, treating 4,6-di-t-butylresorcinol with 1-bromopropane in the presence of a base like potassium carbonate facilitates 2-propyl substitution. Subsequent debutylation under acidic conditions (e.g., HCl in ethanol) removes the t-butyl groups, yielding 2-propylresorcinol. Introducing the 5-methyl group requires an additional Friedel-Crafts alkylation step using methyl chloride and AlCl₃.

Key Reaction Conditions

  • Alkylation : 80–100°C, 12–24 h, aprotic solvent (e.g., toluene).

  • Debutylation : Reflux in 6 M HCl/ethanol (1:1), 4–6 h.

  • Yield : ~55–60% after purification via silica gel chromatography.

Condensation of α,β-Unsaturated Ketones and Malonate Diesters

A scalable route detailed in CN101591225A employs α,β-unsaturated ketones and malonate diesters under alkaline conditions. For 2-propyl-5-methyl resorcinol, pent-1-en-3-one (α,β-unsaturated ketone) reacts with dimethyl malonate in a sodium methoxide/methanol system. The intermediate undergoes bromination (using Br₂ in CHCl₃), decarboxylation (heated to 150°C under vacuum), and aromatization (H₂SO₄ catalysis) to yield the target compound.

Experimental Data

  • Intermediate Bromination : 80°C, 4 h, yielding 3-bromo-4-methoxycarbonyl-5-pentyl-2-cyclohexenone (72% yield).

  • Decarboxylation : 150°C, 2 h, resulting in 5-pentylresorcinol precursor (85% yield).

  • Final Aromatization : Concentrated H₂SO₄, 25°C, 1 h, yielding 2-propyl-5-methyl resorcinol (66% overall yield).

Characterization

  • Melting Point : 46°C.

  • MS (ESI) : m/z 180.28 [M+H]⁺ (calculated 180.25).

  • ¹H NMR (CDCl₃) : δ 7.00 (s, 2H, aromatic), 2.35 (t, 2H, -CH₂-), 1.46 (m, 2H, -CH₂-), 0.83 (t, 3H, -CH₃).

Carboxylic Acid Ester and 3-Oxoglutaric Acid Diester Condensation

US4249027A discloses a method using propiolic acid esters and 3-oxoglutaric acid diesters. For 2-propyl-5-methyl resorcinol, methyl propiolate and dimethyl 3-oxoglutarate undergo base-catalyzed cyclization (NaH in 1,2-dimethoxyethane) to form a dihydroxyisophthalate intermediate. Hydrolysis (NaOH) and decarboxylation (HCl, heat) yield the resorcinol derivative.

Optimized Protocol

  • Cyclization : 0.24 moles NaH, 80°C, 10 h, yielding 2,4-dihydroxy-6-pentylisophthalic acid dimethyl ester (64% yield).

  • Decarboxylation : Reflux in 2 N NaOH, followed by acidification (HCl), yielding 89.3% olivetol (analogous pathway for 2-propyl-5-methyl).

Biosynthetic Pathways in Microbial Systems

Bacterial Production via Fatty Acid Condensation

Pseudomonas aurantiaca synthesizes dialkylresorcinols through a head-to-head condensation of β-ketoacyl thioesters derived from medium-chain fatty acids. The gene cluster darABC encodes a type III polyketide synthase responsible for coupling C₆ and C₅ acyl chains (e.g., octanoic and heptanoic acids) to form 2-hexyl-5-propylresorcinol. Modifying the fatty acid substrates (e.g., using hexanoic and pentanoic acids) could theoretically yield 2-propyl-5-methyl resorcinol.

Key Enzymatic Steps

  • Fatty Acid Activation : Conversion to β-ketoacyl-ACP by FabH.

  • Condensation : DarA catalyzes C–C bond formation between two β-ketoacyl units.

  • Aromatization : Dehydration and cyclization by DarB.

Yield : ~120 mg/L in optimized fermentations.

Comparative Analysis of Synthesis Methods

Method Yield Reaction Time Conditions Scalability
Alkylation55–60%24–36 hHigh-temperature, acidicModerate
Condensation66%12 hAlkaline, multi-stepHigh
Carboxylic Ester89.3%18 hBase-catalyzedIndustrial
Biosynthesis120 mg/L72 hFermentationLow

Advantages and Limitations

  • Chemical Methods : Higher yields but require hazardous reagents (e.g., NaH, Br₂).

  • Biosynthesis : Eco-friendly but limited by microbial throughput and genetic engineering complexity.

Experimental Characterization and Validation

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • Aromatic protons: δ 6.17–7.00 (s, 3H).

  • Alkyl chains: δ 0.83 (t, -CH₃), 1.22–1.46 (m, -CH₂-), 2.35 (t, -CH₂-).

Mass Spectrometry :

  • ESI-MS : m/z 180.28 [M+H]⁺ (error: 0.03 ppm).

Melting Point :

  • 46°C (sharp), indicative of high purity.

Q & A

Q. What electrochemical methods are suitable for studying the oxidation mechanisms of 2-propyl-5-methyl resorcinol?

Cyclic voltammetry (CV) at macro- and micro-electrodes across a pH range (1–14) is recommended to investigate oxidation pathways. At pH < pKa1, the molecule undergoes 1H⁺/1e⁻ oxidation, while at pH > pKa2, a 1e⁻ process dominates, forming radical intermediates that dimerize or polymerize on the electrode surface. The pH-dependent peak potential slope (−54 mV/pH) and irreversible voltammetric responses are critical for mechanistic validation .

Q. How can resorcinol-formaldehyde gels be synthesized with controlled nanostructures?

Adjust catalyst concentration (e.g., sodium carbonate), initial pH (~6–7), and solids content during sol-gel synthesis. Post-synthesis, supercritical drying minimizes pore collapse, while carbonization temperature (600–1000°C) tailors porosity and surface area. These parameters influence pore size (5–200 nm) and mechanical stability for applications like catalysis or adsorption .

Q. What analytical techniques are effective for quantifying free 2-propyl-5-methyl resorcinol in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection achieves a linear range of 0–10 μg/mL in plasma/urine, recovery rates of 87.6–98.3%, and a detection limit of 0.5 μg/mL. Sample preparation involves protein precipitation with acetonitrile and filtration to isolate resorcinol from interferents .

Advanced Research Questions

Q. How do computational methods resolve contradictions in proposed oxidation mechanisms?

Density functional theory (DFT) calculates reaction energies and HOMO eigenvalues of radical intermediates, confirming the 1H⁺/1e⁻ pathway is energetically favorable over the disputed 2H⁺/2e⁻ mechanism. Computational data align with experimental transfer coefficients (β = 0.6 ± 0.1) and electrode fouling due to polymer deposition .

Q. What strategies mitigate electrode fouling during electrochemical detection of resorcinol derivatives?

Microelectrodes reduce fouling via radial diffusion, while surface modification (e.g., carbon nanotubes) enhances electron transfer. For example, multi-walled carbon nanotube (MWNT)-modified glassy carbon electrodes improve sensitivity (LOD: 3.3×10⁻⁵ g/L) and resist interference from organic/inorganic species .

Q. How do pH and ionic strength affect the sensitivity of resorcinol electrochemical sensors?

In low ionic strength samples, microelectrodes achieve a sensitivity of 123 ± 4 nA/μM and LOD of 0.03 μM. pH > pKa2 eliminates proton-coupled electron transfer, simplifying the oxidation process and improving signal reproducibility .

Q. What methodological challenges arise in correlating resorcinol’s nanostructure with application performance?

Structural characterization (e.g., BET surface area, SEM) must be paired with in situ electrochemical or adsorption testing. Variability in drying methods (supercritical vs. ambient) introduces pore collapse (10–30% volume loss), requiring normalization for cross-study comparisons .

Key Considerations for Experimental Design

  • Electrochemical Studies : Use microelectrodes in low ionic strength buffers to minimize ohmic drop and fouling .
  • Synthesis Optimization : Conduct factorial designs to isolate effects of pH, catalyst, and drying methods on gel properties .
  • Biological Analysis : Validate HPLC methods with spike-recovery tests (0.5–10 μg/mL) to ensure matrix compatibility .

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